molecular formula C11H18N2OS B6637250 2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol

2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol

Cat. No.: B6637250
M. Wt: 226.34 g/mol
InChI Key: UKMVNXMCWCKWRV-UHFFFAOYSA-N
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Description

2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a propanol group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Properties

IUPAC Name

2-[1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-11(2,14)9-4-3-6-13(9)8-10-12-5-7-15-10/h5,7,9,14H,3-4,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMVNXMCWCKWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN1CC2=NC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol typically involves the formation of the thiazole and pyrrolidine rings followed by their coupling. One common method involves the reaction of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with pyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the thiazole ring under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-one.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]ethanol: Similar structure but with an ethanol group instead of propanol.

    2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]butan-2-ol: Similar structure but with a butanol group instead of propanol.

    2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]methanol: Similar structure but with a methanol group instead of propanol.

Uniqueness

2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both thiazole and pyrrolidine rings enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development.

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